molecular formula C19H28N2O3 B13965106 Benzyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate

Benzyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate

Cat. No.: B13965106
M. Wt: 332.4 g/mol
InChI Key: HZQQQFVKGLSNGK-UHFFFAOYSA-N
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Description

Benzyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate is a complex organic compound that belongs to the piperidine family Piperidines are a class of heterocyclic amines that are widely used in pharmaceuticals and organic synthesis due to their versatile chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzyl chloroformate with 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This technique allows for the precise control of reaction conditions and can be easily scaled up for large-scale production. Additionally, the use of automated systems can enhance the reproducibility and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the benzyl protecting group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can lead to the removal of the benzyl group, resulting in the formation of the free amine.

Scientific Research Applications

Benzyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Benzyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler structure with a wide range of applications in organic synthesis and pharmaceuticals.

    Cyclopropylamine: Shares the cyclopropyl group and is used in the synthesis of various organic compounds.

    Benzylamine: Contains the benzyl group and is used as a building block in organic synthesis.

Uniqueness

Benzyl 2-(1-(cyclopropylamino)-3-hydroxypropyl)piperidine-1-carboxylate is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and potential therapeutic agents.

Properties

Molecular Formula

C19H28N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

benzyl 2-[1-(cyclopropylamino)-3-hydroxypropyl]piperidine-1-carboxylate

InChI

InChI=1S/C19H28N2O3/c22-13-11-17(20-16-9-10-16)18-8-4-5-12-21(18)19(23)24-14-15-6-2-1-3-7-15/h1-3,6-7,16-18,20,22H,4-5,8-14H2

InChI Key

HZQQQFVKGLSNGK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(CCO)NC2CC2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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